molecular formula C11H12F3N5O5S B15157520 4-[(2-Aminoethyl)carbamoyl]benzenesulfonyl Azide Trifluoroacetate

4-[(2-Aminoethyl)carbamoyl]benzenesulfonyl Azide Trifluoroacetate

Cat. No.: B15157520
M. Wt: 383.31 g/mol
InChI Key: LEQHQPJEXDNZTM-UHFFFAOYSA-N
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Description

4-[(2-Aminoethyl)carbamoyl]benzenesulfonyl Azide Trifluoroacetate is a chemical compound with significant applications in various fields of scientific research. It is known for its role in click chemistry and as a reagent in biochemical studies. The compound is characterized by its azide functional group, which makes it highly reactive and useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Aminoethyl)carbamoyl]benzenesulfonyl Azide Trifluoroacetate typically involves the reaction of 4-[(2-Aminoethyl)carbamoyl]benzenesulfonyl chloride with sodium azide in the presence of trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified through crystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Aminoethyl)carbamoyl]benzenesulfonyl Azide Trifluoroacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-Aminoethyl)carbamoyl]benzenesulfonyl Azide Trifluoroacetate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azide functional group. In click chemistry, the azide group reacts with alkynes to form stable triazoles. This reaction is highly specific and efficient, making it valuable for various applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as labeling biomolecules or synthesizing new materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Aminoethyl)carbamoyl]benzenesulfonyl Azide Trifluoroacetate is unique due to its combination of functional groups, which provide versatility in chemical reactions and applications. Its trifluoroacetate component enhances its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C11H12F3N5O5S

Molecular Weight

383.31 g/mol

IUPAC Name

N-(2-aminoethyl)-4-azidosulfonylbenzamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H11N5O3S.C2HF3O2/c10-5-6-12-9(15)7-1-3-8(4-2-7)18(16,17)14-13-11;3-2(4,5)1(6)7/h1-4H,5-6,10H2,(H,12,15);(H,6,7)

InChI Key

LEQHQPJEXDNZTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCN)S(=O)(=O)N=[N+]=[N-].C(=O)(C(F)(F)F)O

Origin of Product

United States

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